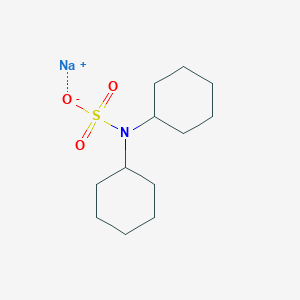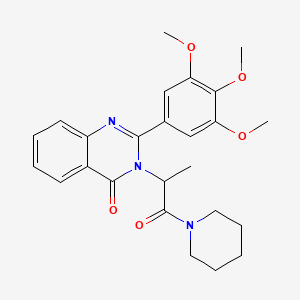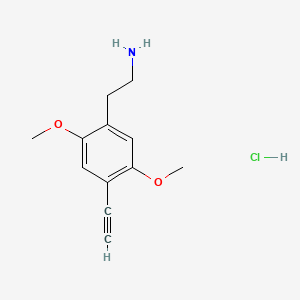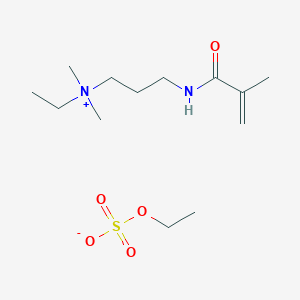
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.
Métodos De Preparación
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete quaternization. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in healthcare settings.
Industry: It is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and ultimately causing cell lysis. This compound targets various molecular pathways involved in maintaining cell membrane structure and function.
Comparación Con Compuestos Similares
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Used in the formulation of personal care products.
The uniqueness of this compound lies in its specific structure, which imparts distinct antimicrobial properties and makes it suitable for various applications in different fields.
Propiedades
Número CAS |
70942-19-7 |
|---|---|
Fórmula molecular |
C13H28N2O5S |
Peso molecular |
324.44 g/mol |
Nombre IUPAC |
ethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C11H22N2O.C2H6O4S/c1-6-13(4,5)9-7-8-12-11(14)10(2)3;1-2-6-7(3,4)5/h2,6-9H2,1,3-5H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
XPBSEOOJTGAFHS-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)CCCNC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



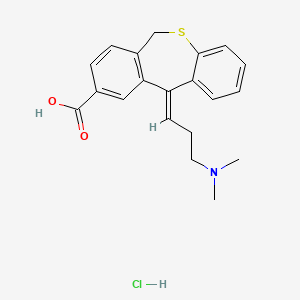
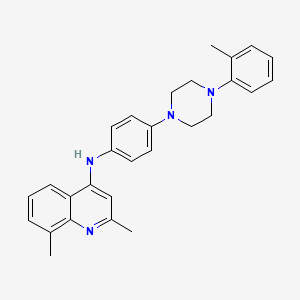
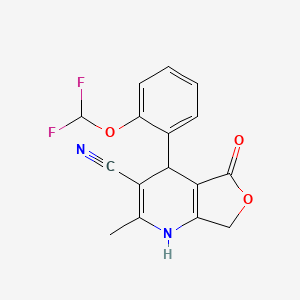

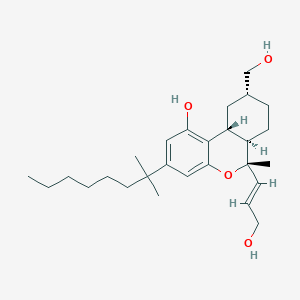
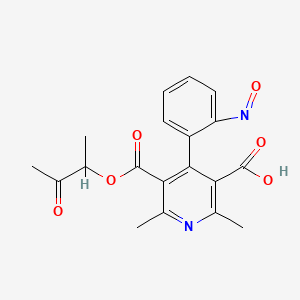

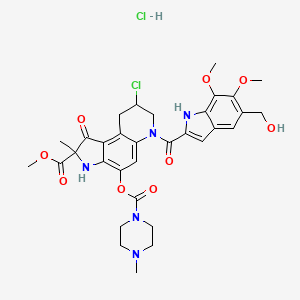
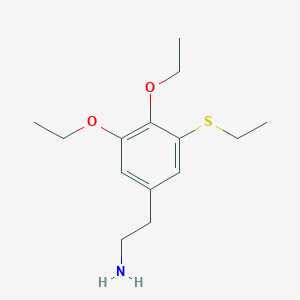
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
